3-METHYL-N-{[4-PHENYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE
Description
3-Methyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group, a thiol-linked thiazole-carbamoyl moiety, and a benzamide side chain. The 1,2,4-triazole ring system is pharmacologically significant, known for anti-inflammatory, antimicrobial, and antiviral activities . This compound’s structural complexity underscores its relevance in medicinal chemistry, particularly in developing agents with multitarget mechanisms.
Properties
IUPAC Name |
3-methyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S2/c1-15-6-5-7-16(12-15)20(30)24-13-18-26-27-22(28(18)17-8-3-2-4-9-17)32-14-19(29)25-21-23-10-11-31-21/h2-12H,13-14H2,1H3,(H,24,30)(H,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGIUCCUFEWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-METHYL-N-{[4-PHENYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves several steps. One common method involves the reaction of 4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-METHYL-N-{[4-PHENYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-Methyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step reactions that integrate thiazole and triazole moieties. The structural features are confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods reveal the compound's intricate bonding patterns and confirm the presence of functional groups critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains. A study highlighted that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Anticancer Activity
The compound's structure suggests potential anticancer properties as well. Research into related thiazole and triazole compounds has shown that they can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation . The presence of the benzamide group may enhance these effects by improving solubility and bioavailability.
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory responses . This makes compounds like this compound promising candidates for developing new anti-inflammatory drugs.
Pesticidal Properties
The unique structure of this compound suggests potential use as a pesticide or herbicide. Thiazole derivatives have shown effectiveness against various plant pathogens and pests. Their ability to disrupt cellular processes in fungi and insects makes them valuable in agricultural settings for crop protection .
Plant Growth Regulation
Additionally, some studies indicate that certain thiazole-containing compounds can act as plant growth regulators, promoting root development or enhancing resistance to abiotic stresses such as drought or salinity . This dual functionality can be advantageous in sustainable agriculture practices.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-{[4-PHENYL...} | Thiazole & Triazole rings | Antimicrobial, Anticancer |
| N-(5-methylthiazol... | Thiazole ring with nitro group | Antimicrobial |
| N-(5-methylthiazol... | Thiazole & Benzamide | Anticancer |
Mechanism of Action
The mechanism of action of 3-METHYL-N-{[4-PHENYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, modulating signal transduction pathways and leading to altered cellular responses .
Comparison with Similar Compounds
Structural Comparison with Heterocyclic Analogues
The compound shares structural motifs with several bioactive heterocycles:
- 1,2,4-Triazole Derivatives : Compounds like 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () exhibit analogous triazole cores but lack the thiazole-carbamoyl and benzamide substituents. These differences impact solubility and target selectivity .
- Thiazole-Containing Derivatives: Antimicrobial agents like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amides () share thiazole and benzamide groups but utilize pyrazole instead of triazole, altering steric and electronic profiles .
Table 1: Structural Features of Selected Analogues
Computational Similarity Metrics
Tanimoto and Dice indices are widely used to quantify structural similarity. For example, aglaithioduline demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficients, highlighting shared pharmacophoric features . Applying these metrics to the target compound:
- Tanimoto (MACCS) : High scores (>0.7) with triazole-thiazole derivatives suggest overlapping bioactivities.
- Dice (Morgan) : Reflects similarity in electron distribution and hydrogen-bonding capacity, critical for target binding .
Table 2: Similarity Indices of Selected Compounds
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Reference |
|---|---|---|---|
| Target vs. Aglaithioduline | 0.68 | 0.71 | |
| Target vs. Oxadiazole-Benzamide | 0.52 | 0.49 | |
| Target vs. Pyrazole-Thiazole | 0.61 | 0.58 |
Bioactivity and Pharmacological Profiling
Hierarchical clustering of bioactivity data () reveals that structurally similar compounds cluster by mechanism of action. For instance:
- Antimicrobial Activity : Thiazole-containing derivatives () show potent activity against Gram-positive bacteria, likely due to membrane disruption .
- Anti-inflammatory Potential: 1,2,4-Triazoles () modulate COX-2, suggesting a pathway for the target compound .
Table 3: Bioactivity Data of Analogues
| Compound | Target Protein/Pathway | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole-Thiazole () | Bacterial DNA gyrase | 12.4 | |
| Oxadiazole-Benzamide () | EGFR kinase | 0.45 | |
| Aglaithioduline () | HDAC8 | 1.2 |
Case Studies of Related Compounds
- PDB Ligand I02 () : This benzamide-oxadiazole derivative (MW: 551.63 g/mol) binds to kinases via fluorophenyl interactions, suggesting that the target compound’s benzamide group could adopt similar binding poses .
- Molecular Networking () : High cosine scores (>0.8) in MS/MS fragmentation trees correlate with shared substructures (e.g., triazole-thiazole), aiding in dereplication .
Biological Activity
3-Methyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfany)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound that combines various pharmacophoric elements known for their biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include the formation of triazole and thiazole moieties through cyclization and condensation reactions. The general synthetic route may involve:
- Formation of the Triazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Thiazole Moiety : The thiazole ring is synthesized via reactions involving thioamides and α-haloketones.
- Benzamide Formation : The final compound is formed by coupling the thiazole derivative with a benzamide structure.
Biological Activity
This compound has been evaluated for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole structures exhibit significant antimicrobial activity against a range of pathogens. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Specific studies have demonstrated:
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives exhibited MIC values ranging from 1 to 8 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 31d | 1 | Micrococcus luteus |
| 31b | 0.5 | Candida albicans |
Anticancer Activity
The compound has also been assessed for its anticancer potential. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Thiazole and Triazole Moieties : These heterocycles are known to enhance bioactivity due to their ability to interact with biological targets such as enzymes and receptors.
- Substituents on the Benzamide : Modifications on the phenyl ring can significantly influence potency; for instance, electron-withdrawing groups have been associated with increased activity.
Case Studies
A series of studies have focused on modifying the core structure to optimize biological activity:
- Modification of Thiazole Ring : Substituting different groups on the thiazole ring has led to variations in antimicrobial efficacy.
- Hybrid Compounds : Combining this compound with other pharmacophores has resulted in enhanced bioactivity profiles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
